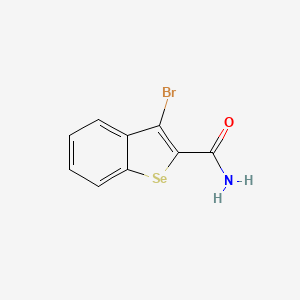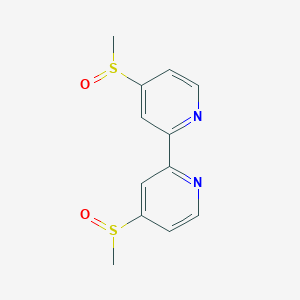
4,4'-Di(methanesulfinyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Di(methanesulfinyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two pyridine rings connected by a bipyridine linkage, with methanesulfinyl groups attached at the 4 and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(methanesulfinyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with methanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of 4,4’-Di(methanesulfinyl)-2,2’-bipyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Di(methanesulfinyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl groups can be oxidized to methanesulfonyl groups using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form 4,4’-dimethyl-2,2’-bipyridine using reducing agents like lithium aluminum hydride.
Substitution: The bipyridine core can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: 4,4’-Di(methanesulfonyl)-2,2’-bipyridine.
Reduction: 4,4’-Dimethyl-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,4’-Di(methanesulfinyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its ability to bind to specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-Di(methanesulfinyl)-2,2’-bipyridine involves its ability to interact with various molecular targets through coordination bonds, hydrogen bonds, and van der Waals interactions. The methanesulfinyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The bipyridine core provides a rigid framework that can facilitate binding to metal ions and other targets.
Comparaison Avec Des Composés Similaires
4,4’-Dimethyl-2,2’-bipyridine: Lacks the methanesulfinyl groups, resulting in different reactivity and applications.
4,4’-Di(methanesulfonyl)-2,2’-bipyridine: Contains methanesulfonyl groups instead of methanesulfinyl groups, leading to different chemical properties.
2,2’-Bipyridine: The parent compound without any substituents, used widely in coordination chemistry.
Uniqueness: 4,4’-Di(methanesulfinyl)-2,2’-bipyridine is unique due to the presence of methanesulfinyl groups, which impart distinct redox properties and reactivity. This makes it a valuable compound for applications requiring specific chemical interactions and stability.
Propriétés
Numéro CAS |
377740-32-4 |
|---|---|
Formule moléculaire |
C12H12N2O2S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-methylsulfinyl-2-(4-methylsulfinylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2O2S2/c1-17(15)9-3-5-13-11(7-9)12-8-10(18(2)16)4-6-14-12/h3-8H,1-2H3 |
Clé InChI |
XELASZNOHTVZCE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


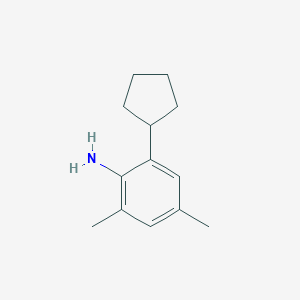
![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
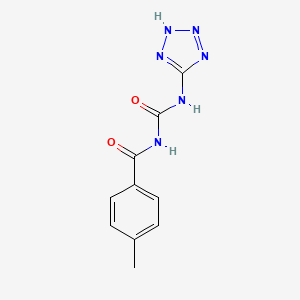

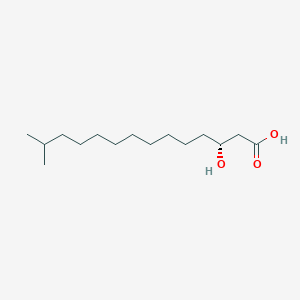
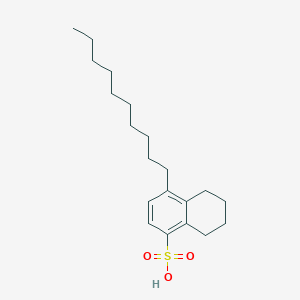
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
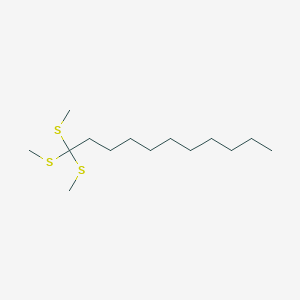
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
